Cas no 61570-90-9 (Methyl (6-propoxybenzo[d]thiazol-2-yl)carbamate)

Methyl (6-propoxybenzo[d]thiazol-2-yl)carbamate is a synthetic organic compound featuring a benzothiazole core functionalized with a propoxy group at the 6-position and a carbamate moiety at the 2-position. This structure imparts potential utility as an intermediate in pharmaceutical or agrochemical applications, particularly due to the reactivity of the carbamate group and the electronic effects of the benzothiazole scaffold. The propoxy substitution may enhance solubility and bioavailability, while the carbamate functionality offers versatility for further derivatization. Its well-defined molecular architecture makes it suitable for targeted synthesis in medicinal chemistry or crop protection research, where precise structural modifications are critical for activity optimization.
Methyl (6-propoxybenzo[d]thiazol-2-yl)carbamate structure
61570-90-9 structure
Product Name:Methyl (6-propoxybenzo[d]thiazol-2-yl)carbamate
CAS No:61570-90-9
MF:C12H14N2O3S
MW:266.316161632538
CID:506093
Update Time:2026-04-29

Methyl (6-propoxybenzo[d]thiazol-2-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • Methyl (6-propoxybenzo[d]thiazol-2-yl)carbamate
    • Carbamic acid,N-(6-propoxy-2-benzothiazolyl)-, methyl ester
    • methyl N-(6-propoxy-1,3-benzothiazol-2-yl)carbamate
    • (6-Propoxy-benzothiazol-2-yl)-carbamic acid methyl ester
    • methyl (6-propoxy-1,3-benzothiazol-2-yl)carbamate
    • methyl 6-propoxy-2-benzothiazolylcarbamate
    • Methyl-6-n-propoxybenzothiazol-2-carbamat
    • methyl-6-n-propoxybenzothiazole-2-carbamate
    • Tiox
    • Tioxidazol
    • Tioxidazole
    • Tioxidazolum
    • Inchi: InChI=1S/C12H14N2O3S/c1-3-6-17-8-4-5-9-10(7-8)18-11(13-9)14-12(15)16-2/h4-5,7H,3,6H2,1-2H3,(H,13,14,15)
    • InChI Key: HLLICFJUWSZHRJ-UHFFFAOYSA-N
    • SMILES: CCCOC1=CC2=C(N=C(S2)NC(OC)=O)C=C1

Computed Properties

  • Exact Mass: 266.07300
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 291
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 3.2

Experimental Properties

  • Melting Point: 178-180°
  • PSA: 88.69000
  • LogP: 3.33640

Methyl (6-propoxybenzo[d]thiazol-2-yl)carbamate Customs Data

  • HS CODE:2934200090
  • Customs Data:

    China Customs Code:

    2934200090

    Overview:

    2934200090. Other compounds containing a benzothiazole ring. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934200090. other compounds containing in the structure a benzothiazole ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on Methyl (6-propoxybenzo[d]thiazol-2-yl)carbamate

Methyl (6-propoxybenzo[d]thiazol-2-yl)carbamate: A Comprehensive Overview

Methyl (6-propoxybenzo[d]thiazol-2-yl)carbamate, with the CAS number 61570-90-9, is a compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. The structural features of this molecule, particularly the presence of a propoxy group and a carbamate moiety, contribute to its unique chemical properties and biological interactions.

The benzothiazole core of Methyl (6-propoxybenzo[d]thiazol-2-yl)carbamate is a well-studied scaffold in drug discovery due to its ability to interact with various biological targets. Recent studies have highlighted the importance of benzothiazole derivatives in the development of antimicrobial, anti-inflammatory, and anticancer agents. The propoxy group at the 6-position introduces a hydrophilic character to the molecule, enhancing its solubility in water and potentially improving its bioavailability. Additionally, the carbamate functional group can participate in hydrogen bonding interactions, which is crucial for binding to biological targets.

In terms of pharmacological activity, Methyl (6-propoxybenzo[d]thiazol-2-yl)carbamate has been investigated for its potential role in modulating various biological pathways. Research has shown that this compound can exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for therapeutic applications. For instance, studies have suggested that benzothiazole derivatives can inhibit the activity of enzymes involved in inflammation and oxidative stress, which are key factors in many chronic diseases.

One of the most intriguing aspects of Methyl (6-propoxybenzo[d]thiazol-2-yl)carbamate is its potential as a lead compound for drug development. The structural flexibility of this molecule allows for modifications that can enhance its pharmacological properties. Researchers have explored various synthetic strategies to optimize the structure of this compound, aiming to improve its potency, selectivity, and pharmacokinetic profile. These efforts have led to the discovery of several novel derivatives with enhanced biological activity.

The synthesis of Methyl (6-propoxybenzo[d]thiazol-2-yl)carbamate involves a series of well-established organic reactions. The key steps include the formation of the benzothiazole core followed by the introduction of the propoxy and carbamate groups. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. These methods ensure that the final product meets the stringent requirements for pharmaceutical applications.

Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of Methyl (6-propoxybenzo[d]thiazol-2-yl)carbamate. Molecular modeling studies have provided insights into its interactions with biological targets at the atomic level. These studies have helped researchers design more effective derivatives by predicting how structural modifications will affect binding affinity and selectivity. The integration of experimental data with computational models has significantly accelerated the drug discovery process.

The potential therapeutic applications of Methyl (6-propoxybenzo[d]thiazol-2-yl)carbamate are vast. Preliminary studies have suggested that this compound may be effective in treating conditions such as inflammation, cancer, and neurodegenerative diseases. The ability of benzothiazole derivatives to modulate multiple biological pathways makes them attractive candidates for multifunctional therapies. Further research is needed to fully elucidate their mechanisms of action and therapeutic potential.

In conclusion, Methyl (6-propoxybenzo[d]thiazol-2-yl)carbamate is a compound with significant promise in the field of medicinal chemistry. Its unique structural features and diverse biological activities make it a valuable tool for drug discovery. As research continues to uncover new applications and synthetic strategies, this compound is poised to play a crucial role in the development of novel therapeutics.

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